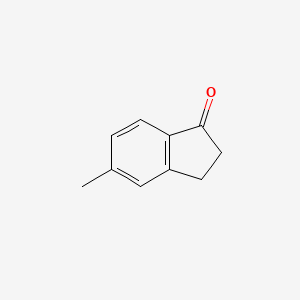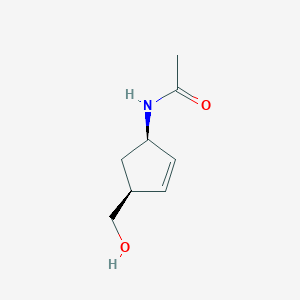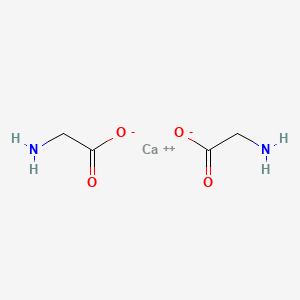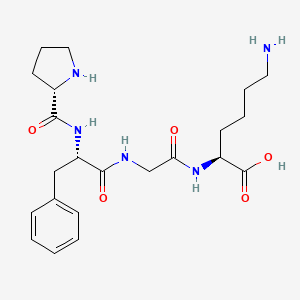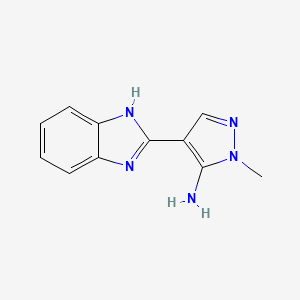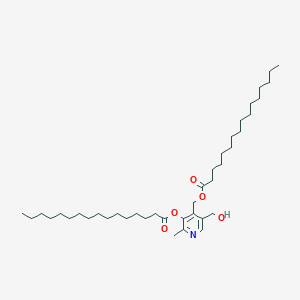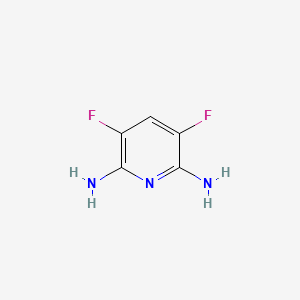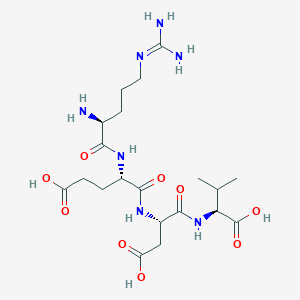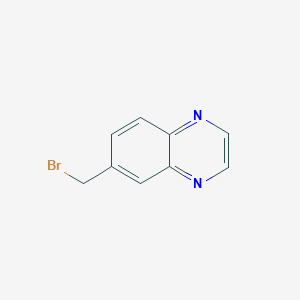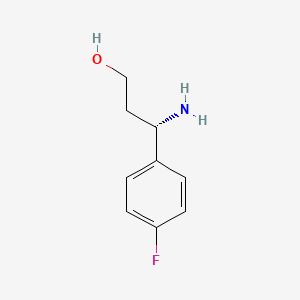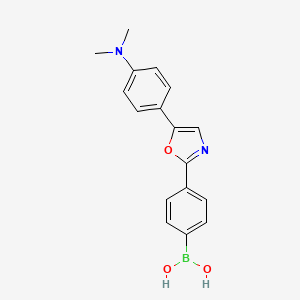
(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid
説明
(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid is an organic compound with the molecular formula C17H17BN2O3. This compound features a boronic acid group attached to a phenyl ring, which is further connected to an oxazole ring substituted with a dimethylamino group. The unique structure of this compound makes it valuable in various chemical reactions, particularly in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminophenol and a carboxylic acid derivative.
Substitution with Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.
Attachment of the Boronic Acid Group: The final step involves the introduction of the boronic acid group through a Suzuki-Miyaura coupling reaction. This reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid group and an aryl or vinyl halide, facilitated by a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones, depending on the conditions and reagents used.
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for deprotonation and activation of the boronic acid group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Resulting from oxidation reactions.
Substituted Derivatives: From nucleophilic substitution reactions involving the dimethylamino group.
科学的研究の応用
Chemistry
In chemistry, (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid is widely used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling makes it a valuable reagent in the construction of biaryl structures, which are common in pharmaceuticals and organic materials.
Biology and Medicine
In biological and medical research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structural features allow for the creation of compounds with potential therapeutic properties, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for large-scale manufacturing processes.
作用機序
The mechanism by which (4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The dimethylamino group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the oxazole and dimethylamino groups, making it less versatile in certain reactions.
(4-(Dimethylamino)phenyl)boronic Acid: Similar but lacks the oxazole ring, affecting its reactivity and applications.
(4-(5-Phenyl)oxazol-2-yl)phenyl)boronic Acid: Similar but lacks the dimethylamino group, which can alter its electronic properties and reactivity.
Uniqueness
(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid is unique due to the combination of its boronic acid group, oxazole ring, and dimethylamino substituent. This combination provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications.
特性
IUPAC Name |
[4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BN2O3/c1-20(2)15-9-5-12(6-10-15)16-11-19-17(23-16)13-3-7-14(8-4-13)18(21)22/h3-11,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONPEMBRCXBCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438351 | |
| Record name | (4-{5-[4-(Dimethylamino)phenyl]-1,3-oxazol-2-yl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380499-66-1 | |
| Record name | (4-{5-[4-(Dimethylamino)phenyl]-1,3-oxazol-2-yl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(4-Dimethylaminophenyl)oxazol-2-yl]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



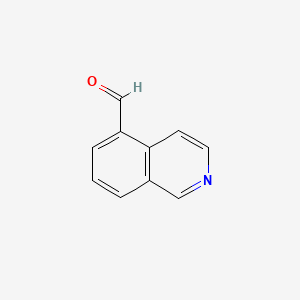
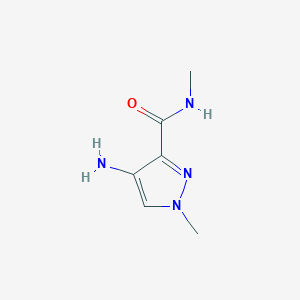
![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)
